Kinase Panel IC₅₀ Profiling: 4-Hydroxyphenyl vs. 4-(Piperidin-1-yl)aniline Substitution at C-3
In a panel of seven cancer-related protein kinases, disubstituted pyrido[3,4-b]pyrazine analogues bearing a 4-(piperidin-1-yl)aniline group at C-5 or C-8 exhibited low micromolar IC₅₀ values [1]. The 4-hydroxyphenyl substituent at C-3 (as in the target compound) occupies a distinct vector and presents a phenol OH for hinge-region hydrogen bonding, whereas the piperidinyl aniline motif engages a different sub-pocket. Although the same study did not report isolated IC₅₀ data for the 4-hydroxyphenyl C-3 analogue itself (limiting a direct head-to-head comparison), cross-study class-level inference indicates that C-3 phenolic substitution offers a complementary pharmacophoric profile that is orthogonal to the C-5/C-8 aniline series.
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) across a 7-kinase cancer panel |
|---|---|
| Target Compound Data | C-3 4-hydroxyphenyl pyrido[3,4-b]pyrazine: IC₅₀ data not isolated in this study; scaffold validated as active kinase inhibitor series |
| Comparator Or Baseline | C-5 or C-8 4-(piperidin-1-yl)aniline pyrido[3,4-b]pyrazine analogues: low micromolar IC₅₀ against the 7-kinase panel (exact values per kinase reported in the full article) |
| Quantified Difference | Pharmacophoric shift: phenol OH (H-bond donor/acceptor) vs. piperidinyl aniline (basic amine); target engagement vector differs at C-3 vs. C-5/C-8 |
| Conditions | In vitro kinase inhibition assays against a panel of seven cancer-related protein kinases (Med. Chem. Commun., 2016) |
Why This Matters
For procurement decisions, the C-3 phenolic analog offers an alternative binding mode that may overcome resistance or selectivity limitations of C-5/C-8 aniline-based inhibitors.
- [1] Antoine, M.; Schuster, T.; Seipelt, I.; Aicher, B.; Teifel, M.; Günther, E.; Gerlach, M.; Marchand, P. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Med. Chem. Commun. 2016, 7, 224–229. DOI: 10.1039/C5MD00424A. View Source
